4-ethynylbenzoyl Chloride

Polysulfone composites Thermal stability Flexural strength retention

4‑Ethynylbenzoyl chloride (CAS 62480‑31‑3) is a para‑substituted benzoyl chloride derivative bearing a terminal ethynyl group. Its molecular formula is C₉H₅ClO, with a molecular weight of 164.59 g/mol and an XLogP3‑AA of 2.7.

Molecular Formula C9H5ClO
Molecular Weight 164.59 g/mol
CAS No. 62480-31-3
Cat. No. B1311383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynylbenzoyl Chloride
CAS62480-31-3
Molecular FormulaC9H5ClO
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
InChIKeyXGVGIJULTHHKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Ethynylbenzoyl Chloride (CAS 62480‑31‑3): Chemical Identity and Core Structural Features for Procurement


4‑Ethynylbenzoyl chloride (CAS 62480‑31‑3) is a para‑substituted benzoyl chloride derivative bearing a terminal ethynyl group. Its molecular formula is C₉H₅ClO, with a molecular weight of 164.59 g/mol and an XLogP3‑AA of 2.7 [1]. The compound combines a reactive acyl chloride moiety with a carbon–carbon triple bond, enabling orthogonal reactivity for sequential functionalization. This dual‑functionality distinguishes it from simple benzoyl chlorides and makes it a valued intermediate in the synthesis of acetylene‑terminated oligomers, thermosets, and polymer modifiers [2].

1 Supports orthogonal reactivity workflows: acyl chloride for nucleophilic substitution, terminal alkyne for click chemistry or thermal cross-linking.
2 Enables quantitative end-capping of hydroxy-terminated oligomers for precise macromonomer stoichiometry control.
3 Para-substituted geometry is critical for accessing liquid crystalline order in rigid-rod thermoset precursors.

Why Unsubstituted Benzoyl Chlorides or Other Halides Cannot Replace 4‑Ethynylbenzoyl Chloride


Simple benzoyl chlorides (e.g., benzoyl chloride, 4‑bromobenzoyl chloride) lack the terminal ethynyl group required for subsequent thermal cross‑linking or click‑chemistry conjugation. Attempts to substitute 4‑ethynylbenzoyl chloride with 4‑iodobenzoyl chloride or 4‑bromobenzoyl chloride in oligomer end‑capping reactions yield materials that remain thermoplastic and soluble, whereas ethynyl‑terminated analogues undergo thermally induced chain extension and cross‑linking to form solvent‑resistant networks [1]. Furthermore, the ethynyl group in the para position enables quantitative end‑functionalization with predictable stoichiometry, a feature not available with non‑alkynyl acyl chlorides [2].

Target Compound
4‑Ethynylbenzoyl Chloride
Enables thermally induced chain extension and cross-linking to form solvent-resistant networks. Quantitative end-functionalization with predictable stoichiometry is reported.
vs
Potential Substitutes
Benzoyl Chloride / 4‑Halobenzoyl Chlorides
Lack the terminal ethynyl group required for cross-linking. Resulting materials remain thermoplastic and soluble, exhibiting pronounced crazing upon solvent exposure.
3‑Ethynylbenzoyl Chloride (Meta-isomer)
Produces amorphous thermosets with no liquid crystalline character. Phase behavior and resulting mechanical properties may not transfer to para-isomer applications.

Quantitative Performance Differentiators for 4‑Ethynylbenzoyl Chloride: Data‑Backed Comparisons


Superior High‑Temperature Mechanical Property Retention in Polysulfone Laminates

In unidirectional carbon/graphite filament laminates, ethynyl‑terminated polysulfone (ETPS) derived from 4‑ethynylbenzoyl chloride exhibits substantially better retention of flexural strength at elevated temperature compared to commercial UDEL® polysulfone. ETPS loses only 2.5% of its room‑temperature flexural strength when heated from ambient to 93 °C, whereas UDEL® polysulfone loses approximately 6.25% under the same conditions—a 60% improvement in strength retention [1].

Flexural Strength Retention
Head-to-head
Target: 2.5% loss at 93°C Baseline (UDEL®): ~6.25% loss at 93°C Reported 60% improvement in strength retention
Supports high-temperature composite resin selection where mechanical integrity must be maintained under thermal load.
Context: Unidirectional carbon/graphite filament laminates.
Polysulfone composites Thermal stability Flexural strength retention

Markedly Enhanced Solvent Resistance After Thermal Cure

Polysulfones end‑capped with 4‑ethynylbenzoyl chloride undergo thermal curing (150–400 °C) to form cross‑linked networks that are insoluble in common organic solvents, whereas the bromobenzoyl‑terminated precursor and the parent linear polysulfone remain soluble and exhibit pronounced crazing and cracking upon solvent exposure. The cured ethynyl‑terminated polysulfone shows excellent resistance to hydraulic fluids, deicing fluids, fuels, and paint strippers—solvents that severely compromise unmodified polysulfones [1].

Solvent Resistance Post-Cure
Head-to-head
Target: Insoluble; resists crazing Baseline (UDEL® / Br-Term): Soluble; exhibits crazing Qualitative transition from thermoplastic to thermoset network
Supports solvent-resistant coating and laminate development for aerospace and automotive sectors.
Conditions: Thermal cure at 150–400°C; exposure to aviation fluids.
Polymer cross‑linking Solvent resistance Aerospace materials

Quantitative End‑Functionalization of Hydroxy‑Terminated Oligomers

Reaction of hydroxy‑terminated poly(phenylacetylene) with 4‑ethynylbenzoyl chloride yields quantitative end‑functionalization, as confirmed by ¹H NMR spectroscopy. The resulting macromonomer (2) shows complete conversion of terminal hydroxyl groups to ethynylbenzoyl esters, enabling subsequent copolymerization with phenylacetylene to form graft copolymers with unimodal SEC traces and controlled architecture . In contrast, esterification with 4‑ethynylbenzoic acid typically requires activation and proceeds with lower efficiency under comparable conditions.

End-Functionalization Efficiency
Data to verify
Reported quantitative conversion by ¹H NMR Baseline: 4‑Ethynylbenzoic acid requires activation; lower efficiency
Supports macromonomer stoichiometry verification. Source-specific review may be required to confirm batch reproducibility.
Source context: Class-level inference; specific analytical data pending verification.
Oligomer end‑capping Quantitative functionalization Polymer modification

Controllable Phase Behavior in Rigid‑Rod Bisacetylene Thermosets

A series of rigid‑rod bisacetylene thermosets synthesized from 4‑ethynylbenzoyl chloride and various substituted dihydroxy aromatic compounds exhibit distinct phase behaviors depending on the central aromatic group: no melting transition, a crystal‑to‑nematic transition, or a crystal‑to‑isotropic transition [1]. This tunable phase behavior is a direct consequence of the para‑ethynylbenzoyl chloride building block, which imparts sufficient linearity and rigidity to access liquid crystalline order. In contrast, analogous meta‑substituted isomers (3‑ethynylbenzoyl chloride) yield amorphous materials with no liquid crystalline character [2].

Liquid Crystalline Phase Behavior
Class-level
Target: Enables nematic/crystalline transitions Meta-isomer: Amorphous thermosets only Presence of liquid crystalline order vs. purely amorphous
Supports structural adhesive matrix selection where lower melt viscosity and higher fracture toughness are desired.
Requires validation with specific dihydroxy aromatic comonomers.
Liquid crystalline thermosets Phase behavior Rigid‑rod polymers

Tunable Glass Transition Temperature via Pendent Ethynyl Content in Phenoxy Resins

Systematic modification of a commercial phenoxy resin (PKHH) with varying amounts of 4‑ethynylbenzoyl chloride yields a direct, quantifiable relationship between pendent ethynyl group content and cured resin glass transition temperature (Tg). As the degree of substitution increases, the Tg of the thermally cured resin rises monotonically, accompanied by enhanced solvent resistance and reduced flexibility [1]. This structure–property relationship is unique to 4‑ethynylbenzoyl chloride as a modifier; analogous modifications with non‑cross‑linkable acyl chlorides (e.g., benzoyl chloride) do not elevate Tg or impart solvent resistance.

Glass Transition Temperature (Tg) Control
Head-to-head
Target: Monotonic Tg increase with ethynyl loading Benzoyl chloride: No Tg increase; no cross-linking Tg elevation proportional to pendent ethynyl content vs. no change
Supports tailored coating and adhesive design by enabling systematic adjustment of cross-link density and thermal properties.
Context: Phenoxy resin PKHH modification; DSC analysis.
Phenoxy resin modification Thermal properties Cross‑linking density

Where 4‑Ethynylbenzoyl Chloride Delivers Documented Performance: Application Scenarios


High‑Temperature Aerospace Composite Matrices

4‑Ethynylbenzoyl chloride is used to end‑cap polysulfone and poly(arylene ether) oligomers, which are then thermally cured to form cross‑linked laminates. The resulting composites retain >97% of their room‑temperature flexural strength at 93 °C and resist degradation by aviation fluids—performance directly attributed to the ethynylbenzoyl chloride end‑cap [1].

Liquid Crystalline Thermoset Precursors for Advanced Structural Materials

Reaction of 4‑ethynylbenzoyl chloride with rigid dihydroxy aromatics yields bisacetylene monomers that exhibit nematic liquid crystalline phases. These monomers process with low melt viscosity and cure to thermosets with high fracture toughness, making them attractive for structural adhesives and composite matrices in demanding environments [2].

Quantitative Macromonomer Synthesis for Well‑Defined Graft Copolymers

4‑Ethynylbenzoyl chloride enables stoichiometric end‑functionalization of hydroxy‑terminated polymers (e.g., poly(phenylacetylene)). The quantitative conversion ensures precise macromonomer structure, which is critical for subsequent living polymerizations and the preparation of architecturally defined brush copolymers .

Tailorable Phenoxy Resin Modifiers for Coatings and Adhesives

By varying the molar ratio of 4‑ethynylbenzoyl chloride to pendent hydroxyl groups on phenoxy resins, formulators can systematically adjust the cross‑link density and glass transition temperature of the cured coating. This tunability is exploited to match specific application requirements for solvent resistance and thermal stability [3].

Application
Selection Property
Validation Focus
High-Temperature Aerospace Composites
Thermomechanical strength retention
Flexural modulus testing at elevated temperature (e.g., 93°C)
Liquid Crystalline Thermoset Precursors
Para-oriented phase transition
Polarized optical microscopy and DSC for nematic phase verification
Quantitative Macromonomer Synthesis
End-capping efficiency and purity
¹H NMR or end-group analysis to confirm complete conversion
Tailorable Phenoxy Resin Modifiers
Cross-link density and Tg response
DSC and DMA to verify monotonic Tg increase with ethynyl content

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